An In-Depth Technical Guide to the Physicochemical Properties of 5-fluoro-4-hydroxypyridine-3-carboxylic acid (CAS 884495-08-3)
An In-Depth Technical Guide to the Physicochemical Properties of 5-fluoro-4-hydroxypyridine-3-carboxylic acid (CAS 884495-08-3)
Executive Summary
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-fluoro-4-hydroxypyridine-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest to medicinal chemistry and drug discovery. As a substituted nicotinic acid derivative, its unique electronic and structural features, including the presence of a fluorine atom and the potential for tautomerism, govern its reactivity, solubility, and interaction with biological targets. This document consolidates available data and provides expert-driven analysis on its chemical identity, structural characteristics, core physicochemical parameters, and analytical characterization methods. It is intended to serve as a foundational resource for researchers, synthetic chemists, and drug development professionals working with this molecule.
Chemical Identity and Structural Elucidation
Nomenclature and Core Identifiers
The fundamental identification parameters for this compound are summarized below. These identifiers are crucial for unambiguous documentation, procurement, and regulatory compliance.
| Identifier | Value | Source(s) |
| Compound Name | 5-fluoro-4-hydroxypyridine-3-carboxylic acid | [1][2] |
| Synonym | 5-fluoro-4-hydroxynicotinic acid | [1] |
| CAS Number | 884495-08-3 | [1][2] |
| Molecular Formula | C₆H₄FNO₃ | [1][2] |
| Molecular Weight | 157.10 g/mol | [2] |
| InChI | 1S/C6H4FNO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11) | [1] |
| InChI Key | CQQUWHSJQFLVAZ-UHFFFAOYSA-N | [1] |
| SMILES | O=C(C1=C(O)C(F)=CN=C1)O | [2] |
Molecular Structure
The molecular architecture consists of a pyridine ring functionalized with three key substituents: a carboxylic acid at the 3-position, a hydroxyl group at the 4-position, and a fluorine atom at the 5-position.
Caption: 2D structure of 5-fluoro-4-hydroxypyridine-3-carboxylic acid.
Tautomerism: The Hydroxypyridine-Pyridone Equilibrium
A critical structural aspect of 4-hydroxypyridines is their existence in equilibrium with the 4-pyridone tautomer. In aqueous solutions, the pyridone form is often highly prevalent[3]. This equilibrium significantly impacts the molecule's properties, particularly the basicity of the ring nitrogen and the acidity of the 4-position substituent. The electron-withdrawing nature of the adjacent carboxylic acid and fluorine atom likely influences the position of this equilibrium.
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.
Core Physicochemical Properties
General Properties
This table summarizes the fundamental physicochemical data available from supplier documentation.
| Property | Value / Description | Source(s) |
| Physical Form | Powder | [1] |
| Appearance | Likely a white to off-white or yellowish solid, based on related compounds. | |
| Storage Temperature | Room Temperature (RT) | [1] |
Thermal Properties
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Boiling Point: Not applicable. The compound is expected to decompose before boiling under atmospheric pressure.
Solubility Profile
An empirical solubility profile has not been published. However, based on its structure, the following can be inferred:
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Aqueous Solubility: Expected to be pH-dependent. The molecule possesses both an acidic carboxylic acid group and a basic pyridine nitrogen. At low pH, protonation of the pyridine nitrogen will form a cationic species, likely increasing water solubility. At high pH, deprotonation of the carboxylic acid and hydroxyl groups will form an anionic species, which should also be water-soluble. Solubility is likely lowest near its isoelectric point.
-
Organic Solvents: Expected to have moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and some solubility in alcohols like methanol and ethanol. It is likely poorly soluble in nonpolar solvents like hexanes and diethyl ether.
Acidity and Basicity (pKa)
Precise experimental pKa values are not available. However, we can estimate the pKa values for the three ionizable centers based on analogous structures and the electronic effects of the substituents.
-
Carboxylic Acid (-COOH): Aromatic carboxylic acids typically have a pKa around 4.2. The presence of two electron-withdrawing groups (pyridine nitrogen and fluorine) on the ring will increase the acidity (lower the pKa). The estimated pKa is likely in the 2.5 - 3.5 range.
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Pyridine Nitrogen (Ring N): The pKa of the pyridinium ion is ~5.2. The 4-hydroxy group is electron-donating by resonance, which would typically increase basicity. However, the 3-carboxy and 5-fluoro groups are strongly electron-withdrawing, which significantly decreases the basicity of the ring nitrogen. Furthermore, the prevalence of the 4-pyridone tautomer greatly reduces the availability of the lone pair on the nitrogen for protonation[3]. Therefore, the pKa of the conjugate acid is expected to be low, likely in the 1.0 - 2.5 range.
-
Hydroxyl Group (-OH): A typical phenol has a pKa of ~10. In the 4-hydroxypyridine form, the acidity is enhanced compared to phenol. In the more prevalent 4-pyridone form, this proton is on the nitrogen (N-H), and its acidity is typically higher (pKa around 11)[3]. The electron-withdrawing substituents would further increase the acidity (lower the pKa). The estimated pKa for this proton is likely in the 8.5 - 9.5 range.
Caption: Predicted protonation states across a physiological pH range.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not publicly available, standard analytical techniques can be used for its characterization. The following sections describe the expected spectral features and provide generalized protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of this molecule.
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¹H NMR:
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Aromatic Protons: Two distinct signals are expected in the aromatic region (~7.5-9.0 ppm). The proton at the 2-position will likely appear as a doublet or singlet (depending on coupling to F), and the proton at the 6-position will appear as a doublet.
-
Exchangeable Protons: The -OH and -COOH protons will appear as broad singlets. Their chemical shift will be highly dependent on the solvent, concentration, and temperature. Using DMSO-d₆ as a solvent is recommended to observe these exchangeable protons, which would likely appear at >10 ppm.
-
Coupling: H-F coupling (⁴JHF or ⁵JHF) may be observed, further splitting the signals of the aromatic protons.
-
-
¹³C NMR:
-
Six distinct signals are expected for the six carbon atoms of the ring and the carboxyl group.
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Carbonyl Carbon: The carboxylic acid carbon will appear downfield (~165-175 ppm).
-
Aromatic Carbons: The chemical shifts of the five ring carbons will be influenced by their substituents. The carbon attached to the fluorine (C5) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz) and appear as a doublet. Other carbons will show smaller two- and three-bond C-F couplings.
-
-
¹⁹F NMR: A single signal is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and to slow the chemical exchange of acidic protons (-OH, -COOH), allowing for their observation.
-
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field spectrometer. Standard 2D experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) should be performed to assign all signals unambiguously.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Interpretation: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants to confirm the structure and connectivity.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
-
Expected Ionization: Electrospray ionization (ESI) is the preferred method.
-
Positive Mode (ESI+): The protonated molecule [M+H]⁺ at m/z 158.02 is expected to be the base peak.
-
Negative Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 156.01 is expected.
-
-
High-Resolution MS (HRMS): This technique can confirm the elemental formula by providing a highly accurate mass measurement.
-
Calculated exact mass for [C₆H₅FNO₃]⁺: 158.0248
-
Calculated exact mass for [C₆H₃FNO₃]⁻: 156.0097
-
-
Fragmentation (MS/MS): Tandem mass spectrometry would reveal characteristic fragmentation patterns. Common losses include H₂O (18 Da) from the hydroxyl and carboxyl groups, and CO₂ (44 Da) from the carboxylic acid (decarboxylation).
Chromatographic Analysis and Analytical Workflow
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound.
-
System Preparation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Acetonitrile.
-
Rationale: A C18 column provides good retention for moderately polar aromatic compounds. The acidic mobile phase (formic acid) suppresses the ionization of the carboxylic acid, leading to better peak shape and reproducible retention times.
-
-
Method: Run a gradient elution, for example, from 5% B to 95% B over 15 minutes, at a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector, monitoring at wavelengths such as 254 nm and 280 nm.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) and inject 5-10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Caption: A typical analytical workflow for LC-MS characterization.
Safety, Handling, and Storage
Hazard Identification
This compound is classified as hazardous. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Skin Irritation | GHS07 | Danger | H315: Causes skin irritation. | [1][5] |
| Serious Eye Damage | GHS05 | H318: Causes serious eye damage. | [1][5] | |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation. | [1][5] |
Recommended Handling Procedures
-
Engineering Controls: Use a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid creating dust. Use appropriate tools (spatulas) for weighing and transferring the solid. In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[1]. Keep away from incompatible materials such as strong oxidizing agents.
-
Stability: The compound is expected to be stable under recommended storage conditions.
Conclusion and Future Directions
5-fluoro-4-hydroxypyridine-3-carboxylic acid is a functionalized heterocyclic building block with physicochemical properties dominated by its three key functional groups and the resulting tautomeric equilibrium. While its core identity is well-defined, this guide highlights a critical need for experimental data to validate the predicted parameters.
Future research should prioritize:
-
Experimental determination of pKa values through potentiometric or spectrophotometric titration to understand its behavior in biological media.
-
Quantitative solubility studies in aqueous and organic solvents to aid in formulation and reaction condition screening.
-
Single-crystal X-ray diffraction to unambiguously determine the solid-state structure and confirm the dominant tautomeric form.
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Publication of full spectroscopic data (¹H, ¹³C, ¹⁹F NMR; HRMS; IR) to create a public, citable record for the scientific community.
This foundational work will enable its more effective and predictable application in the synthesis of novel chemical entities for pharmaceutical and agrochemical research.
References
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chemical label 5-fluoro-4-hydroxypyridine-3-carboxylic acid, ECHA. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking, ResearchGate. [Link]
-
¹H NMR spectrum for compound 3 in pyridine-d 5, ResearchGate. [Link]
-
4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu, SciSpace. [Link]
-
Why is 4-hydroxypyridine more acidic than benzoic acid?, Chemistry Stack Exchange. [Link]
-
Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass, Wiley Online Library. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an, SID. [Link]
-
Pyridinecarboxylic acids and derivatives, MassBank. [Link]
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pKa Data Compiled by R. Williams, University of Wisconsin. [Link]
-
pKa Data Compiled by R. Williams, EPFL. [Link]
-
4-hydroxypyridine, 626-64-2, The Good Scents Company. [Link]
Sources
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 5-Fluoropyridine-3-carboxylic acid 402-66-4 [sigmaaldrich.com]
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